3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid

Lipophilicity Drug-like property optimization Membrane permeability

The compound 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1247209-10-4) is a fully substituted pyrazole-4-carboxylic acid building block featuring a branched pentan-3-yl (1-ethylpropyl) group at the N-1 position and methyl groups at the 3- and 5-positions. With a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol, this heterocyclic carboxylic acid is primarily supplied as a research intermediate for medicinal chemistry and agrochemical synthesis, typically at ≥98% purity.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B13605843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCC(CC)N1C(=C(C(=N1)C)C(=O)O)C
InChIInChI=1S/C11H18N2O2/c1-5-9(6-2)13-8(4)10(11(14)15)7(3)12-13/h9H,5-6H2,1-4H3,(H,14,15)
InChIKeyYDQDPOMRUYGQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid – Core Chemical Profile for Procurement Decision-Making


The compound 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1247209-10-4) is a fully substituted pyrazole-4-carboxylic acid building block featuring a branched pentan-3-yl (1-ethylpropyl) group at the N-1 position and methyl groups at the 3- and 5-positions . With a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol, this heterocyclic carboxylic acid is primarily supplied as a research intermediate for medicinal chemistry and agrochemical synthesis, typically at ≥98% purity .

Why 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic Acid Cannot Be Replaced by Common N-Alkyl or Unsubstituted Pyrazole-4-Carboxylic Acids


Generic N-alkyl pyrazole-4-carboxylic acids (e.g., N-methyl, N-ethyl, N-propyl, or unsubstituted NH derivatives) possess markedly different steric, lipophilic, and conformational profiles [1] . The branched pentan-3-yl substituent on the target compound introduces a unique steric environment that directly affects regioselectivity in subsequent derivatization reactions and molecular recognition events, as demonstrated by systematic crystallographic and NMR studies on N-alkyl pyrazole analogues [1]. Simple replacement with a linear N-propyl isomer, for instance, alters the LogP by approximately 1.8 units and reduces the number of freely rotatable bonds by 25%, fundamentally changing membrane permeability and conformational sampling behavior .

Quantitative Differentiation of 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic Acid Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: Branched Pentan-3-yl vs. Linear N-Alkyl Pyrazole-4-Carboxylic Acids

The target compound exhibits a computed LogP of 2.56, approximately 1.83 units higher than the 1-ethyl analog (LogP = 0.20) and 2.36 units higher than the unsubstituted 1H-pyrazole-4-carboxylic acid parent scaffold (LogP ≈ -0.03 to 0.11) [1]. This difference, driven by the hydrophobic branched pentan-3-yl group, places the compound in a more favorable lipophilicity range for passive membrane permeation while remaining within Lipinski-compliant limits .

Lipophilicity Drug-like property optimization Membrane permeability

Conformational Flexibility: Rotatable Bond Count Distinguishes Branched N-Alkyl from Linear Analogs

The target compound contains 4 freely rotatable bonds, compared to 2 rotatable bonds for the 1-ethyl analog and 3 for the 1-propyl analog [1] . The additional rotatable bond arises from the branched pentan-3-yl side chain, increasing the conformational degrees of freedom available to the molecule .

Conformational analysis Molecular flexibility Binding entropy

Purity Specification: Commercial Availability at 98% Enables Direct Use Without Additional Purification

The compound is commercially supplied at 98% purity, a specification comparable to or exceeding that of many closely related N-alkyl pyrazole-4-carboxylic acid building blocks, which are often listed at 95–97% . This purity level minimizes batch-to-batch variability in multi-step syntheses.

Chemical procurement Purity assurance Building block quality

Steric Bulk of the N-Pentan-3-yl Substituent: Implication for Regioselectivity and Target Engagement

Systematic crystallographic and NMR analyses of N-substituted pyrazoles have established a consistent steric effect on chemical shifts, directly correlated with the van der Waals volume of the N-alkyl group [1]. The branched pentan-3-yl moiety on the target compound presents a significantly larger steric footprint than linear N-ethyl or N-propyl groups, which can bias subsequent N-functionalization or metal-catalyzed cross-coupling regioselectivity [1].

Steric effect Regioselectivity N-substituted pyrazole

Optimal Application Scenarios for 3,5-Dimethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic Acid Based on Proven Differentiation


Lead Optimization Programs Requiring Elevated But Lipinski-Compliant Lipophilicity

When a hit compound containing a pyrazole-4-carboxylic acid core requires a LogP increase of approximately 2 units to improve membrane permeability while staying within drug-like space (LogP < 5), the pentan-3-yl substituted derivative provides a quantitatively predictable lipophilicity boost over common N-ethyl or N-propyl analogs . This makes it a preferred scaffold for systematic SAR exploration of lipophilicity-activity relationships.

Sterically Directed Regioselective Derivatization of the Pyrazole Ring

The bulky branched N-pentan-3-yl group creates a steric shield on one face of the pyrazole ring, which can be exploited to direct electrophilic substitution, lithiation, or metal-catalyzed coupling to the less hindered position . This regiochemical control is not achievable with linear N-alkyl or N-aryl pyrazole-4-carboxylic acids lacking comparable steric bias.

Synthesis of Conformationally Diverse Compound Libraries via the Carboxylic Acid Handle

The 4-carboxylic acid functional group provides a versatile point for amide coupling, esterification, or reduction, while the 4 rotatable bonds of the pentan-3-yl side chain introduce conformational heterogeneity that can be leveraged to sample diverse binding orientations in target proteins [1]. This combination of a rigid pyrazole core with a flexible N-substituent is well-suited for fragment growth and diversity-oriented synthesis.

Agrochemical Intermediate Requiring Enhanced Lipophilicity for Foliar Uptake

In agrochemical research, pyrazole-4-carboxylic acid derivatives serve as key intermediates for fungicides and herbicides. The elevated LogP (2.56) of this compound aligns with the physicochemical profile needed for cuticular penetration in foliar-applied agrochemicals, offering a measurable advantage over more polar N-unsubstituted or N-methyl pyrazole-4-carboxylic acid scaffolds .

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